Thidiazuron
Overview
Description
Thidiazuron, chemically known as 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea, is a plant growth regulator widely used in agriculture. It was first synthesized in 1967 by the Schering Corporation in Germany and later registered in 1976 as a cotton defoliant. This compound exhibits cytokinin-like activity, promoting various physiological responses in plants, including leaf abscission, shoot regeneration, and somatic embryogenesis .
Mechanism of Action
Target of Action
Thidiazuron (TDZ) is a substituted phenylurea that exhibits strong cytokinin-like effects in many plant species . It is known to activate all the cytokinin receptors in plants and their downstream associated signaling pathways . The protein called cytokinin response 1 (CRE1) is a sensor histidine kinase which autophosphorylates after the activation by a cytokinin molecule . TDZ also activates another Arabidopsis cytokinin receptor AHK3 .
Mode of Action
TDZ’s mode of action is twofold. Firstly, it can directly promote growth due to its own biological activities similar to that of an N-substituted cytokinin . Secondly, it may induce the synthesis and accumulation of an endogenous cytokinin . This dual effect is unique to TDZ, allowing it to mimic the effects of both auxins and cytokinins, despite being structurally different from both of these plant growth regulator groups .
Biochemical Pathways
TDZ affects various biochemical pathways. It has been shown to modulate the endogenous auxin levels . It also induces numerous morphogenic responses, starting from tissue proliferation to induction of shoot buds and somatic embryos . TDZ specifically increased the levels of brassinosteroids and jasmonic acid in the leaves . The synthesis, metabolism, and signal transduction of auxin, cytokinin, and brassinosteroid were all involved in the TDZ-induced abscission of cotton leaves .
Pharmacokinetics
It has been shown to promote shoot regeneration more expeditiously than other cytokinins, and organized centers of growth are attained at much lower concentrations .
Result of Action
The result of TDZ’s action is multifaceted. It causes leaves to lose weight in a controlled manner prior to harvesting, without affecting the growth and maturation of the plant . This facilitates mechanical harvesting. In addition, TDZ has been shown to prevent leaf yellowing, enhance photosynthetic activity, break bud dormancy, and promote fruit ripening .
Action Environment
The action of TDZ can be influenced by environmental factors. For instance, low temperatures decrease the TDZ defoliation efficiency in cotton, while cyclanilide (CYC) combined with TDZ can improve the defoliation efficiency at low temperatures . This suggests that the efficacy and stability of TDZ’s action can be modulated by environmental conditions.
Biochemical Analysis
Biochemical Properties
Thidiazuron exhibits both auxin- and cytokinin-like effects in plants . Despite its unique and dual effect, this compound’s action is often overgeneralized and referred to as a cytokinin .
Cellular Effects
This compound has been shown to modulate the endogenous auxin levels . It induces numerous morphogenic responses, starting from tissue proliferation to induction of shoot buds and somatic embryos . This compound exhibits the distinctive property of mimicking both auxin and cytokinin effects on growth and differentiation of cultured explants .
Molecular Mechanism
It is known to affect both auxin and cytokinin pathways, leading to a wide array of effects including prevention of leaf yellowing, enhanced photosynthetic activity, breaking of bud dormancy, fruit ripening, as well as proliferation of adventitious shoots, callus production, and induction of somatic embryogenesis .
Temporal Effects in Laboratory Settings
This compound can be used for regeneration at much lower concentrations (10–1000 times lower) making it a valuable commercial agrochemical
Metabolic Pathways
This compound is known to modulate the endogenous auxin levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Thidiazuron can be synthesized through the reaction of 5-amino-1,2,3-thiadiazole with phenyl isocyanate. The reaction typically occurs in a solvent such as butanone under agitation until the reactants dissolve completely .
Industrial Production Methods: In industrial settings, this compound is often produced in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The final product is usually formulated into various commercial products for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Thidiazuron undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while substitution reactions can produce a wide range of substituted this compound compounds .
Scientific Research Applications
Thidiazuron has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Thidiazuron is unique among plant growth regulators due to its dual activity, mimicking both cytokinins and auxins. Similar compounds include:
Benzyladenine: A synthetic cytokinin used to promote cell division and shoot regeneration.
Kinetin: Another cytokinin that promotes cell division and delays leaf senescence.
Indole-3-acetic acid: A naturally occurring auxin that regulates various aspects of plant growth and development.
This compound stands out due to its higher potency and broader range of effects compared to these similar compounds .
Properties
IUPAC Name |
1-phenyl-3-(thiadiazol-5-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS/c14-9(12-8-6-10-13-15-8)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCYZXMHUIHAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CN=NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032651 | |
Record name | Thidiazuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [HSDB] Technical product is yellowish-brown solid; Formulated as wettable powder, soluble concentrate, and emulsifiable concentrate; [Reference #1] | |
Record name | Thidiazuron | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
>500 g/L in dimethyl sulfoxide; > 500 g/L in dimethylformamide; 21.5 g/L in cyclohexane; 4.5 g/L in methanol; 8 g/L in acetone, 0.002 g/L in hexane at 20 °C; 0.003 g/L at 20 °C; 1.1 g/L in ethyl acetate at 20 °C, In water, 20 mg/L at 23 °C | |
Record name | Thidiazuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density = 0.324 gm/cu cm at 20 °C /technical grade/ | |
Record name | Thidiazuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.30X10-11 mmHg at 25 °C | |
Record name | Thidiazuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
51707-55-2 | |
Record name | Thidiazuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51707-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thidiazuron [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051707552 | |
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Record name | Thidiazuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.125 | |
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Record name | THIDIAZURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0091WH7STF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Thidiazuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
210.5 - 212.5 °C (decomposes) | |
Record name | Thidiazuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7734 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What are the primary effects of Thidiazuron on plants?
A1: this compound exhibits strong cytokinin-like activity, primarily promoting cell division and differentiation in various plant species. It has been shown to induce shoot formation, stimulate somatic embryogenesis, enhance fruit set, and accelerate fruit ripening in a range of crops. [, , , , , ]
Q2: How does this compound compare to other cytokinins in terms of its effects?
A2: this compound often demonstrates higher potency and efficacy compared to naturally occurring cytokinins like benzyladenine (BA) and kinetin. For instance, in globe artichoke, TDZ was as effective as BA and kinetin in promoting shoot regeneration. [] In some cases, TDZ elicits specific responses not observed with other cytokinins. For example, in rushes (Restionaceae family), TDZ successfully induced somatic embryogenesis in Desmocladus flexuosus, while BA, zeatin, and 2iP were ineffective. []
Q3: Can you elaborate on the role of this compound in inducing leaf abscission?
A3: Research suggests that this compound-induced leaf abscission is mediated, in part, by increased endogenous ethylene production. Studies on cotton seedlings showed that this compound treatment significantly increased ethylene evolution from leaf blades and abscission zone explants, leading to leaf fall. This effect was mitigated by applying ethylene action or synthesis inhibitors. [, ]
Q4: How does this compound impact ethylene production in plants?
A4: Research indicates that this compound likely stimulates ethylene synthesis at a stage prior to the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor of ethylene. Experiments on velvetleaf demonstrated that this compound, in conjunction with the plant pathogen Colletotrichum coccodes or its extract, synergistically increased ethylene production. This effect was not observed when ACC was supplied directly, suggesting that this compound's influence lies upstream in the ethylene biosynthesis pathway. []
Q5: Beyond ethylene, are there other plant hormones affected by this compound?
A5: Yes, studies on cotton (Gossypium hirsutum) revealed that this compound treatment resulted in altered levels of several plant hormones. It led to a decrease in indole-3-acetic acid, zeatin, and gibberellic acid, while increasing the concentrations of abscisic acid, jasmonic acid, and salicylic acid. These hormonal changes likely contribute to the defoliation process. []
Q6: How does this compound influence the biochemical processes in plants?
A6: this compound application has been shown to impact the activity of antioxidant and hydrolytic enzymes in plants. In cotton, treatment with this compound + Diuron reduced the activity of enzymes such as ascorbate peroxidase, peroxidase, catalase, superoxide dismutase, and cellulase in leaves, petioles, and bolls. These changes in enzyme activity are believed to contribute to the defoliation process. []
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C9H8N4OS, and its molecular weight is 220.25 g/mol.
Q8: Does the efficacy of this compound change when its application is delayed after mixing with other agrochemicals?
A8: Research suggests that the efficacy of this compound can be affected by delayed spray applications when mixed with certain agrochemicals. Studies showed that while the effectiveness of ethephon and this compound as defoliants was reduced after prolonged storage in solution, other combinations like diuron plus this compound were not significantly affected by mixing intervals. []
Q9: How do adjuvants influence the effectiveness of this compound?
A9: Studies on cotton have shown that the addition of adjuvants like crop oil concentrate and ammonium sulfate can enhance the efficacy of this compound as a defoliant. This improvement is attributed to increased absorption of this compound by the plant tissues when adjuvants are used. []
Q10: Does temperature affect the activity of this compound?
A10: Yes, temperature significantly influences this compound activity. Experiments demonstrated that leaf drop in cotton was significantly higher at higher temperatures (30/21 °C day/night) compared to lower temperatures (21/13 °C day/night) following this compound application. This suggests that warmer temperatures promote the efficacy of this compound as a defoliant. []
Q11: What analytical methods are commonly used for the detection and quantification of this compound residues?
A11: High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) is a widely used technique for this compound residue analysis in various matrices, including grapes. [, ] UV spectrophotometry is another method employed for detecting this compound in cotton fibers, though it may be less sensitive compared to HPLC. []
Q12: What is known about the photodegradation of this compound?
A12: Studies have investigated the photolysis of this compound adsorbed on soil surfaces under simulated sunlight. The results provided insights into the photoproducts formed and the kinetics of this compound photodegradation, offering valuable information for understanding its environmental fate. []
Q13: Can this compound be used to break dormancy in plants?
A13: Yes, this compound has shown promise as a dormancy-breaking agent. Research on apples demonstrated that this compound effectively promoted bud break and advanced phenological stages, offering a potential alternative to traditional dormancy-breaking chemicals like hydrogen cyanamide. [, , ]
Q14: What are the potential benefits of using this compound in micropropagation?
A15: this compound has emerged as a valuable tool in plant micropropagation due to its potent cytokinin-like activity. It has been successfully employed to induce shoot proliferation in various plant species, including endangered orchids like Cryptocoryne elliptica [] and ornamental bamboos like Dendrocalamus asper. [] This promotes the rapid production of clonal plantlets, aiding in the conservation and commercial propagation of valuable plant species.
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